molecular formula C11H16N2O2 B13330007 ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate

ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate

Cat. No.: B13330007
M. Wt: 208.26 g/mol
InChI Key: YHONYZHGXMXXKB-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This compound is characterized by a fused bicyclic system, combining a pyrazole ring with an azepine ring, which contributes to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate typically involves the following steps:

    Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.

    Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.

    Reduction: Selective reduction of the lactam is accomplished using borane.

    Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.

    Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fused bicyclic structure allows it to bind to enzyme active sites, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may interact with kinases and other regulatory proteins .

Comparison with Similar Compounds

Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate can be compared with other similar compounds, such as:

These compounds highlight the uniqueness of this compound in terms of its specific ring fusion and potential biological activities.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)10-8-9-6-4-3-5-7-13(9)12-10/h8H,2-7H2,1H3

InChI Key

YHONYZHGXMXXKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCCCCC2=C1

Origin of Product

United States

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